4-(3-chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine
Description
Systematic IUPAC Nomenclature and CAS Registry Analysis
The compound is systematically named 4-(3-chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine , reflecting its fused bicyclic structure and substituent positions. The CAS Registry Number 18094-25-2 uniquely identifies it in chemical databases. The molecular formula C₁₂H₁₂ClN₃ (molecular weight: 233.69 g/mol) confirms the presence of a chlorine atom, three nitrogen atoms, and a 3-chlorophenyl group attached to the tetrahydroimidazopyridine scaffold.
| Parameter | Value |
|---|---|
| CAS Registry Number | 18094-25-2 |
| Molecular Formula | C₁₂H₁₂ClN₃ |
| Molecular Weight | 233.69 g/mol |
| InChIKey | SCWUUGGZFNAMCV-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Cl)C2C3=C(CCN2)N=CN3 |
Molecular Architecture: Bicyclic Imidazopyridine Core
The core structure consists of a fused imidazole-pyridine system with the following features:
- Imidazo[4,5-c]pyridine backbone : A bicyclic system where the imidazole ring (positions 4 and 5) is fused to the pyridine ring at positions 4 and 5 of the latter.
- Tetrahydro configuration : The pyridine ring is partially saturated, forming a six-membered ring with three double bonds.
- Substituent placement :
The bicyclic system enables distinct electronic interactions, with the electron-withdrawing chlorine atom modulating the reactivity of the aromatic ring.
Stereochemical Considerations in Tetrahydroimidazopyridine Systems
The tetrahydroimidazopyridine moiety introduces potential stereochemical complexity due to its partially saturated ring. However, in this compound, the chair conformation of the tetrahydro ring minimizes steric strain, and no chiral centers are present. The lack of stereogenic centers simplifies its synthesis and isolation compared to more complex analogs.
| Feature | Description |
|---|---|
| Ring Conformation | Chair-like for the tetrahydro ring system |
| Chiral Centers | Absent |
| Isomerism | Achiral due to symmetry in the bicyclic core |
Comparative Analysis with Related Heterocyclic Scaffolds
The imidazo[4,5-c]pyridine scaffold differs from other imidazopyridine isomers (e.g., imidazo[1,2-a]pyridines) in terms of ring fusion and substituent orientation. Below is a comparison with key analogs:
| Compound | Ring Fusion | Key Substituent | Biological Relevance |
|---|---|---|---|
| This compound | Imidazole[4,5-c]pyridine | 3-Chlorophenyl | Potential medicinal applications |
| Imidazo[1,2-a]pyridines | Imidazole[1,2-a]pyridine | Varies | GABA receptor agonists (e.g., zolpidem) |
| Imidazo[4,5-b]pyridines | Imidazole[4,5-b]pyridine | Varies | Proton pump inhibitors (e.g., tenatoprazole) |
The imidazo[4,5-c]pyridine system is less common than the [1,2-a] or [4,5-b] isomers, but its distinct electronic profile may confer unique pharmacological properties. The 3-chlorophenyl group enhances lipophilicity, potentially improving bioavailability.
Properties
IUPAC Name |
4-(3-chlorophenyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c13-9-3-1-2-8(6-9)11-12-10(4-5-14-11)15-7-16-12/h1-3,6-7,11,14H,4-5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCWUUGGZFNAMCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C2=C1NC=N2)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(3-chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-chlorobenzaldehyde with a suitable amine to form an intermediate, which is then cyclized using a dehydrating agent such as phosphorus oxychloride. Industrial production methods may involve optimization of these reactions to improve yield and purity, often using catalysts and controlled reaction environments .
Chemical Reactions Analysis
4-(3-chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the imidazole ring.
Scientific Research Applications
Medicinal Chemistry
The compound has garnered attention for its potential therapeutic applications:
- Antimicrobial Activity : Research indicates that 4-(3-chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine exhibits significant activity against Porphyromonas gingivalis, a bacterium associated with periodontal disease. Structure-activity relationship (SAR) studies suggest that modifications to the compound can enhance its inhibitory effects on this pathogen.
-
Anticancer Properties : Several studies have highlighted the anticancer potential of this compound. In vitro tests have shown that it can induce apoptosis in various cancer cell lines:
- Lung Cancer (A549) : IC₅₀ value of approximately 193.93 µg/mL.
- Colon Cancer (HT-29) : IC₅₀ value of approximately 208.58 µg/mL.
- Glycogen Synthase Kinase 3 (GSK3) Inhibition : Related compounds have been studied for their ability to inhibit GSK3, which is implicated in various cancers and neurodegenerative diseases. The presence of specific substituents enhances this inhibitory action.
The biological activities of this compound can be summarized as follows:
| Activity Type | Target Organism/Cell Line | IC₅₀ Value (µg/mL) | Reference |
|---|---|---|---|
| Antimicrobial | P. gingivalis | Not specified | |
| Anticancer | A549 | 193.93 | |
| Anticancer | HT-29 | 208.58 | |
| Cytotoxicity | Normal HFB4 cells | >371.36 |
Case Studies and Research Findings
- Inhibition of P. gingivalis : A study demonstrated that specific substitutions on the imidazopyridine scaffold could enhance the inhibition of enzymes associated with P. gingivalis, suggesting therapeutic applications in periodontal diseases.
- Cytotoxic Effects : In vitro studies indicated that derivatives of this compound could induce apoptosis in cancer cells through mechanisms such as the inhibition of anti-apoptotic proteins and modulation of cell cycle regulators.
- GSK3 Inhibition : Compounds structurally related to this compound have been shown to inhibit GSK3 effectively when specific substituents are present.
Industrial Applications
Beyond medicinal chemistry, this compound has potential uses in material science:
- Synthesis of New Materials : The unique structure allows for the development of new materials with tailored properties for various applications.
Mechanism of Action
The mechanism of action of 4-(3-chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The specific pathways involved depend on the target enzyme or receptor, but generally, the compound disrupts normal cellular processes, leading to therapeutic effects .
Comparison with Similar Compounds
4-(3-chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine can be compared with other similar compounds such as:
4-(3-bromophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine: Similar structure but with a bromine atom instead of chlorine, which may affect its reactivity and biological activity.
4-(3-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine: The presence of a fluorine atom can influence the compound’s lipophilicity and metabolic stability.
4-(3-methylphenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine: The methyl group can affect the compound’s steric properties and its interaction with biological targets.
Biological Activity
The compound 4-(3-chlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine is a member of the imidazo[4,5-c]pyridine family, which has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to elucidate its biological activity, particularly in pharmacological applications.
- Molecular Formula : C₁₂H₁₂ClN₃
- Molecular Weight : 233.70 g/mol
- CAS Number : 18094-25-2
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
A study highlighted the compound's efficacy against Porphyromonas gingivalis, a bacterium implicated in periodontal disease. The structure-activity relationship (SAR) analysis demonstrated that modifications to the tetrahydroimidazopyridine core could enhance its inhibitory activity significantly. For instance, the introduction of lipophilic groups improved activity compared to simpler derivatives .
Anticancer Activity
Several studies have investigated the anticancer potential of imidazo[4,5-c]pyridine derivatives. In particular, compounds with similar structures have shown promise in inhibiting various cancer cell lines. For example, derivatives exhibited significant cytotoxicity against lung cancer (A549) and colon cancer (HT-29) cell lines with IC₅₀ values indicating moderate potency .
Table of Biological Activities
| Activity Type | Target Organism/Cell Line | IC₅₀ Value (µg/mL) | Reference |
|---|---|---|---|
| Antimicrobial | P. gingivalis | Not specified | |
| Anticancer | A549 | 193.93 | |
| Anticancer | HT-29 | 208.58 | |
| Cytotoxicity | Normal HFB4 cells | >371.36 |
Case Studies and Research Findings
- Inhibition of P. gingivalis : A detailed SAR study revealed that specific substitutions on the imidazopyridine scaffold could lead to enhanced inhibition of the enzyme associated with P. gingivalis, suggesting a potential therapeutic application in periodontal diseases .
- Cytotoxic Effects : In vitro studies demonstrated that derivatives of this compound could induce apoptosis in cancer cells through various mechanisms, including inhibition of anti-apoptotic proteins and modulation of cell cycle regulators .
- GSK3 Inhibition : Related compounds have been studied for their ability to inhibit glycogen synthase kinase 3 (GSK3), which plays a critical role in cellular signaling pathways related to cancer and neurodegenerative diseases. The presence of specific substituents was found to enhance GSK3 inhibition significantly .
Q & A
Q. How should researchers design experiments to probe the compound’s pharmacokinetic properties?
- Methodological Answer : Conduct in vitro ADME assays :
- Microsomal stability : Incubate with liver microsomes (human/rat) and monitor depletion via LC-MS.
- CYP450 inhibition : Use fluorogenic substrates for CYP3A4/2D6 isoforms.
- Plasma protein binding : Employ equilibrium dialysis followed by LC-MS quantification.
Cross-reference with molecular dynamics simulations to predict blood-brain barrier permeability based on logP and polar surface area .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
